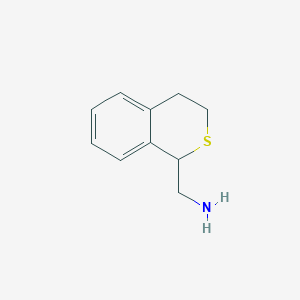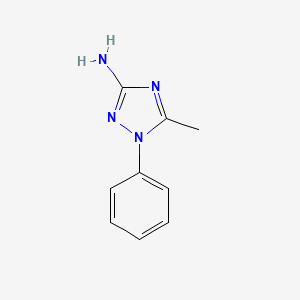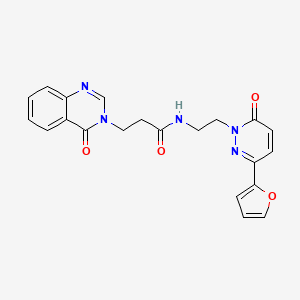
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Anticancer Activity
A study highlighted the synthesis of novel derivatives containing the furan moiety, which exhibited significant antioxidant and anticancer activities. These compounds were synthesized and their molecular structures confirmed through various spectroscopic methods. The antioxidant activity of specific derivatives was found to be higher than that of ascorbic acid, a well-known antioxidant. Furthermore, these compounds displayed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives identified as highly active against the glioblastoma cell line (Tumosienė et al., 2020).
Electrochromic Applications
Research on novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones (PAPD) with furan substitutions demonstrated their potential for electrochromic applications. These compounds, with very low-lying lowest unoccupied molecular orbital (LUMO) levels, were synthesized and incorporated into conjugated polymers. The resulting polymers exhibited significant electrochromic properties, including reversible color changes and outstanding redox stability, making them suitable for various electrochromic devices (Cho et al., 2015).
Antimicrobial Agents
Another study synthesized new quinazoline derivatives with potential as antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing antibacterial and antifungal activities. The synthesized derivatives offer insights into the development of new antimicrobial agents based on quinazoline and furan structures (Desai et al., 2007).
Heterocyclic System Conversion
Furanone derivatives bearing a pyrazolyl group were explored for their conversion into different heterocyclic systems with potential antiviral activity. The study demonstrated the synthesis of various heterocycles, including pyridazinones and triazoles, from furanone precursors. Selected compounds exhibited promising antiviral activities against specific viruses, highlighting the therapeutic potential of these furan derivatives (Hashem et al., 2007).
Anti-inflammatory and Antibacterial Properties
A series of furan-2(3H)-ones derivatives were synthesized and evaluated for their anti-inflammatory, antibacterial, and ulcerogenic properties. These compounds showed significant anti-inflammatory activity with reduced gastrointestinal toxicity compared to standard drugs. Moreover, they exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for the development of anti-inflammatory and antibacterial drugs (Alam et al., 2011).
特性
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c27-19(9-11-25-14-23-16-5-2-1-4-15(16)21(25)29)22-10-12-26-20(28)8-7-17(24-26)18-6-3-13-30-18/h1-8,13-14H,9-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWHLZHANWRUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)

![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)

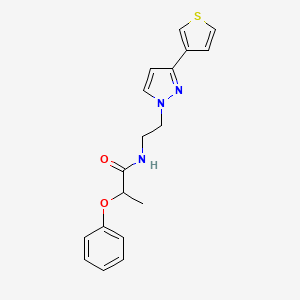
![2-(4-Fluorophenyl)sulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2965524.png)
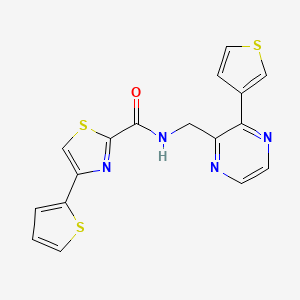
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2965526.png)
![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)
